Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate
CAS No.:
Cat. No.: VC19817434
Molecular Formula: C10H10FNO2
Molecular Weight: 195.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10FNO2 |
|---|---|
| Molecular Weight | 195.19 g/mol |
| IUPAC Name | ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C10H10FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3 |
| Standard InChI Key | XLFQNFVSYGQCTK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=CC1=C(N=CC=C1)F |
Introduction
Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate, also known as Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoate, is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of approximately 195.19 g/mol . This compound belongs to the acrylate family, which is renowned for its reactivity and versatility in organic synthesis. The presence of a fluorine atom in the pyridine ring enhances its electrophilic character, making it a valuable intermediate in various chemical reactions and potentially in medicinal chemistry.
Synthesis
The synthesis of Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate typically involves the reaction of 2-fluoropyridine-3-carbaldehyde with ethyl acrylate in the presence of a base. This reaction can be optimized using various conditions to achieve high yields and purity.
Biological Activity
Compounds with similar structures to Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate have shown potential biological activities, including anticancer properties. The fluorine atom enhances the compound's ability to interact with biological targets, such as enzymes and receptors, potentially leading to pharmacological effects .
Research Findings
Recent studies have highlighted the importance of fluorinated compounds in drug design due to their enhanced lipophilicity, which improves membrane permeability and binding affinity to target proteins . Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate, with its fluorinated pyridine ring, is of interest for its potential applications in medicinal chemistry.
Applications
This compound is used as an intermediate in the synthesis of more complex molecules and has potential applications in pharmaceutical development. Its reactivity makes it suitable for various organic transformations, contributing to the development of bioactive molecules.
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